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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the long-term safety data for ALT-836, a novel tissue factor (TF)
antagonist, with alternative therapies. Due to the limited availability of extensive long-term
safety data for ALT-836, this guide synthesizes preliminary findings and draws comparisons
with established treatments for related indications.

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody designed to bind to
tissue factor, a protein overexpressed in many solid tumors and implicated in the pathogenesis
of various inflammatory and thrombotic conditions.[1] By targeting TF, ALT-836 aims to inhibit
tumor growth, angiogenesis, and cancer-associated venous thromboembolism (VTE).[1] This
guide evaluates the available safety profile of ALT-836 in the context of other TF-targeting
agents, standard chemotherapy, and anticoagulants.

Comparative Long-Term Safety Data

Quantitative long-term safety data for ALT-836 from completed or ongoing clinical trials is not
extensively available in the public domain. Early-phase studies provide initial safety insights. A
Phase 1 dose-escalation study of single-dose ALT-836 in patients with acute lung injury (ALI) or
acute respiratory distress syndrome (ARDS) reported that the most frequent adverse events
were anemia (observed in both placebo and ALT-836 treated patients) and dose-dependent,
self-resolved hematuria.[2] No major bleeding episodes were reported in this study.[2]

To provide a comparative perspective, this guide examines the long-term safety of three
alternative therapeutic agents:
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o Tisotumab vedotin: An antibody-drug conjugate (ADC) that also targets tissue factor and is
approved for the treatment of recurrent or metastatic cervical cancer.

o Gemcitabine: A standard-of-care chemotherapy agent used in the treatment of various solid
tumors, including pancreatic cancer, where ALT-836 has been investigated in combination
therapy.

o Enoxaparin: A low-molecular-weight heparin (LMWH) commonly used for the treatment and
prophylaxis of VTE.

The following tables summarize the available long-term safety data for these agents from
pivotal clinical trials.
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Tisotumab Gemcitabine _
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Cervical Pancreatic .
] Studies)
Cancer) Cancer Trials)
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] Bleeding (Major:
Hematological (frequency not Decreased (Grade 3/4:
B ~0.67-1.5%)[4]
specified)[2] (41%) 29.2%)[3]
Lymphocytes Thrombocytopeni ]
Thrombocytopeni
Decreased a (Grade 3/4: not
N a (0.04%)
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Leukocytes Anemia (Grade
Decreased 3/4: not
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Nausea/Vomiting
) ] (Grade 3/4: Not a primary
Gastrointestinal Not Reported Nausea (33%) o
similar to adverse event
GemCap)[3]

Constipation
(25%)

Diarrhea (similar
to GemCap)[3]

Peripheral ) )
] Not a primary Not a primary
Neurological Not Reported Neuropathy
adverse event adverse event
(38%)
Conjunctival
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General

Not Reported
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Venous
No major ) Thromboembolis
] ) ) Not a primary ]
Vascular bleeding Epistaxis (26%) m (Incidence:
) adverse event )
episodes[2] ~0.44% with
prophylaxis)

*Data from a single-dose Phase 1 study; not representative of long-term exposure.
Percentages for ALT-836 adverse events are not publicly available.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to
contextualize the safety data.
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Trial _ Dosage and
» o Patient . _
Drug Identifier/Na Phase Indication ) Administratio
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Acute Lung Single
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Injury/Acute intravenous
NCT0143885 ) proven
ALT-836 Respiratory ) ] dose of 0.06,
3 ) infection,
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Syndrome ) mg/kg.[2]
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ALT-836 ]
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) Recurrent or disease (maximum
i innovaTV 301 ] ] ]
Tisotumab Metastatic progression 200 mg) via
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GEST study) Pancreatic y-naive intravenously
Cancer patients with over 30
locally minutes on
advanced or Days 1, 8,
metastatic and 15 of a
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pancreatic 28-day cycle.
cancer. [6][7]
Prophylaxis:
40 mg
subcutaneou
Venous ) sly once
Acutely ill )
) Thromboemb ) daily.
Various (e.g., ) medical
) olism ] Treatment: 1
Enoxaparin MEDENOX, 3/4 ] patients or
(Prophylaxis ] mg/kg
PREVAIL) patients post-
and subcutaneou
surgery.
Treatment) sly every 12
hours or 1.5
mg/kg once
daily.[8]

Signaling Pathways and Experimental Workflows

Tissue Factor Signhaling Pathway

ALT-836 exerts its effect by inhibiting the binding of Factor Vlla (FVIla) to Tissue Factor (TF),
thereby blocking the initiation of the extrinsic coagulation cascade and downstream signaling
events. The following diagram illustrates the key components of the TF signaling pathway that
are relevant to cancer progression.
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Tissue Factor signaling pathway and the inhibitory action of ALT-836.

Experimental Workflow for a Phase 1 Dose-Escalation
Study
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The following diagram outlines a typical workflow for a Phase 1 clinical trial, such as the studies
conducted for ALT-836, designed to assess safety and determine the maximum tolerated dose
(MTD).
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A simplified workflow for a typical Phase 1 dose-escalation clinical trial.
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Conclusion

The available data suggests that ALT-836 has a manageable safety profile in early-phase
clinical trials, with anemia and hematuria being the most noted adverse events in one study.[2]
However, comprehensive long-term safety data for ALT-836 is not yet publicly available, which
limits a direct and robust comparison with more established therapies.

In contrast, extensive safety data exists for tisotumab vedotin, gemcitabine, and enoxaparin.
Tisotumab vedotin, another TF-targeting agent, is associated with ocular toxicity, peripheral
neuropathy, and hemorrhage.[9][10] Gemcitabine's primary long-term toxicities are
hematological. Enoxaparin carries a known risk of bleeding.

For researchers and drug development professionals, the initial safety findings for ALT-836 are
encouraging, particularly the absence of major bleeding events in the early ALI/ARDS study.[2]
As more data from ongoing and future clinical trials of ALT-836 become available, a more
definitive comparison of its long-term safety profile will be possible. Continued monitoring of the
clinical development of ALT-836 is warranted to fully understand its therapeutic potential and
place in therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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